1-Phenylprop-2-en-1-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

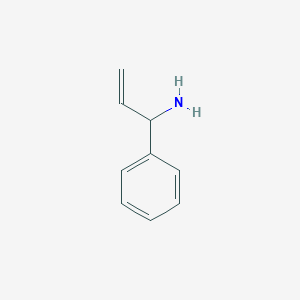

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

28144-67-4 |

|---|---|

Molekularformel |

C9H11N |

Molekulargewicht |

133.19 g/mol |

IUPAC-Name |

1-phenylprop-2-en-1-amine |

InChI |

InChI=1S/C9H11N/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9H,1,10H2 |

InChI-Schlüssel |

VESLRNDUOCLYDT-UHFFFAOYSA-N |

SMILES |

C=CC(C1=CC=CC=C1)N |

Kanonische SMILES |

C=CC(C1=CC=CC=C1)N |

Synonyme |

1-phenyl-1-aminoethylamine 1-phenyl-1-aminomethylethene PAME |

Herkunft des Produkts |

United States |

Significance of Allylic Amines in Chemical Synthesis

Allylic amines are a class of organic compounds that feature an amine group attached to an allyl group. This structural motif is of paramount importance in organic synthesis for several reasons. They serve as versatile intermediates for the construction of a variety of nitrogen-containing compounds, including amino alcohols, diamines, and heterocyclic systems, which are prevalent in many biologically active molecules. nih.gov The presence of the double bond in the allyl group allows for a wide range of chemical transformations, such as epoxidation, dihydroxylation, and metathesis, enabling the introduction of further functionality and the construction of complex molecular architectures. nih.gov Consequently, allylic amines are crucial components in the synthesis of natural products, pharmaceuticals, and agrochemicals.

Structural Features and Stereochemical Considerations of 1 Phenylprop 2 En 1 Amine

1-Phenylprop-2-en-1-amine, with the chemical formula C₉H₁₁N, possesses a distinct molecular structure that dictates its chemical behavior. chemspider.com The molecule features a phenyl group and an amino group attached to the same benzylic and allylic carbon atom. This arrangement leads to the presence of a chiral center at this carbon, meaning this compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-phenylprop-2-en-1-amine and (S)-1-phenylprop-2-en-1-amine.

The stereochemistry of this compound is of critical importance, as the spatial arrangement of the atoms can lead to different biological activities and interactions with other chiral molecules, such as enzymes. The propenyl group's double bond introduces rigidity to the structure and its conjugation with the phenyl ring can influence the nucleophilicity of the amine group. The unique stereochemistry and the presence of the conjugated system make enantiomerically pure forms of this compound highly sought-after building blocks in asymmetric synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁N |

| Molar Mass | 133.19 g/mol nih.gov |

| Appearance | Colorless liquid |

| Chirality | Exists as (R) and (S) enantiomers |

Note: Physical properties can vary slightly depending on the specific enantiomer and purity.

Historical Context of Synthesis and Application

The synthesis of allylic amines has evolved significantly over the years. Early methods for the preparation of phenyl-substituted amino alcohols, which are structurally related to 1-phenylprop-2-en-1-amine, date back to the early 20th century. For instance, a 1934 patent described the preparation of 1-phenyl-2-aminoalcohols hydroxylated in the phenyl nucleus. google.com A common early approach to similar structures involved the reaction of benzaldehyde (B42025) with nitroethane, followed by reduction of the nitro group to an amine. researchgate.net

The direct synthesis of primary allylic amines, however, presented challenges. Historically, the use of ammonia (B1221849) in transition-metal-catalyzed reactions was often problematic due to the deactivation of the catalyst. acs.org The development of more sophisticated catalytic systems, particularly those based on transition metals like palladium and rhodium, has been instrumental in enabling the efficient and selective synthesis of allylic amines, including this compound. nih.govdomainex.co.uk These modern methods often allow for a high degree of control over the stereochemistry of the final product.

Overview of Research Trajectories for 1 Phenylprop 2 En 1 Amine

Conventional Synthetic Routes

Traditional methods for synthesizing this compound and related allylic amines often rely on foundational organic reactions. These routes, while established, provide the basis for more advanced synthetic designs.

Amination Reactions of Corresponding Allylic Substrates

The direct nucleophilic substitution on an allylic substrate is a fundamental approach to forming the carbon-nitrogen bond in this compound. The corresponding allylic substrates are typically derivatives of cinnamyl alcohol. These reactions can proceed via SN2 or SN2' mechanisms, often leading to a mixture of linear and branched products.

One method involves the use of chlorosulfonyl isocyanate (CSI) to aminate allylic ethers. For instance, the reaction of cinnamyl methyl ether with CSI can produce a mixture of methyl N-cinnamylcarbamate and the desired branched product, methyl N-(1-phenylprop-2-enyl)carbamate. researchgate.net The ratio of these products can be influenced by reaction conditions such as temperature. researchgate.net Subsequent hydrolysis of the carbamate (B1207046) group would yield the primary amine.

Another approach is the direct amination of allylic alcohols. While often catalyzed by transition metals (see section 2.2.1.1), the fundamental transformation involves replacing the hydroxyl group with an amino group. orgsyn.orgorgsyn.org The use of aqueous ammonia (B1221849) is crucial for the preparation of primary amines in these reactions. organic-chemistry.org

Reductive Amination Pathways

Reductive amination is a powerful and widely used method for amine synthesis, which converts a carbonyl group into an amine through an intermediate imine. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, the required carbonyl precursor is 1-phenyl-2-propen-1-one (also known as phenyl vinyl ketone).

The general process involves two key steps:

Imine Formation : The ketone (1-phenyl-2-propen-1-one) reacts with an amine source, typically ammonia for a primary amine, under weakly acidic conditions to form an imine intermediate. wikipedia.org

Reduction : The imine is then reduced to the target amine. wikipedia.org

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also a viable reduction method. wikipedia.org A key challenge in this specific synthesis is the potential for the reducing agent to also reduce the carbon-carbon double bond of the propenyl group. Therefore, a chemoselective reducing agent that preferentially reduces the imine over the alkene is required. Sodium cyanoborohydride is often effective in this regard as it selectively reduces imines in the presence of other reducible functional groups. masterorganicchemistry.com

The synthesis of primary amines via reductive amination of ketones with ammonia can be achieved using reagents like titanium(IV) isopropoxide followed by reduction with sodium borohydride. organic-chemistry.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical route to complex molecules like allylic amines. rsc.orgresearchgate.net Several MCR strategies have been developed for the synthesis of allylic amines, which could be adapted for this compound.

One such strategy is a nickel-catalyzed three-component coupling of aldehydes, amines, and alkenes. chemrxiv.org In the context of this compound, this could conceptually involve the reaction of benzaldehyde (B42025), an amine, and a vinyl equivalent. These reactions are praised for their modularity and tolerance of various functional groups. rsc.orgresearchgate.net

Another innovative approach is a metal-free, four-component reaction involving an arylacrylic acid, a boronic acid, formaldehyde, and a primary amine, proceeding through a Petasis reaction and a decarboxylative coupling step. acs.org This method avoids the need for transition-metal catalysts. acs.org Furthermore, visible-light-induced MCRs have emerged as a green chemistry approach for synthesizing allylic amines from components like secondary alkylamines, carbonyls, and vinyl sulfones. rsc.org

Table 1: Overview of Conventional Synthetic Strategies for Allylic Amines

| Strategy | Precursors | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Amination of Allylic Ether | Cinnamyl methyl ether | Chlorosulfonyl isocyanate (CSI) | researchgate.net |

| Reductive Amination | 1-Phenyl-2-propen-1-one, Ammonia | NaBH₃CN or Catalytic Hydrogenation | wikipedia.orgmasterorganicchemistry.com |

| Multicomponent Reaction (Ni-catalyzed) | Aldehyde, Amine, Alkene | Nickel catalyst, Lewis acid | rsc.orgresearchgate.net |

| Multicomponent Reaction (Petasis) | Arylacrylic acid, Boronic acid, Formaldehyde, Amine | Metal-free, heat | acs.org |

Advanced Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound has benefited significantly from the development of advanced transition-metal catalysts.

Transition Metal-Catalyzed Syntheses

Transition metals such as palladium, rhodium, iridium, and nickel are highly effective in catalyzing the formation of allylic amines. researchgate.netchemrxiv.orgacs.org These catalysts can activate allylic C-H bonds or facilitate the substitution of leaving groups on allylic substrates. researchgate.netchemrxiv.org The use of chiral ligands in these catalytic systems allows for the asymmetric synthesis of enantiomerically pure amines, which is of paramount importance in the pharmaceutical industry. acs.orgnih.gov

Palladium-catalyzed allylic amination (Pd-AAA), often referred to as the Tsuji-Trost reaction, is a cornerstone of modern synthetic chemistry for C-N bond formation. This reaction typically involves the reaction of an allylic substrate (e.g., an acetate, carbonate, or alcohol) with an amine nucleophile in the presence of a palladium(0) catalyst.

The direct amination of allylic alcohols, such as cinnamyl alcohol, can be achieved using a Pd(Xantphos)Cl₂ catalyst at room temperature, offering a simple and atom-economical route. orgsyn.orgorgsyn.org This method is compatible with a variety of functional groups and provides linear allylic amines with high stereoselectivity. orgsyn.org

For asymmetric synthesis, chiral ligands are employed to control the enantioselectivity of the amination. The reaction of allylic carbonates with amines, catalyzed by a palladium complex such as [Pd(η³-C₃H₅)Cl]₂ in combination with a chiral ligand like (S,S)-DACH-naphthyl, can afford branched allylic amines with high regio- and enantioselectivities. rsc.org This approach is particularly valuable for creating stereocenters, as required for chiral this compound. rsc.org

Table 2: Selected Palladium-Catalyzed Systems for Allylic Amination

| Catalyst System | Substrate | Amine Source | Key Features | Reference |

|---|---|---|---|---|

| Pd(Xantphos)Cl₂ | (E)-3-Phenylprop-2-en-1-ol (Cinnamyl alcohol) | Dibenzylamine | Room temperature, no additives, high yield of linear product. | orgsyn.orgorgsyn.org |

| [Pd(η³-C₃H₅)Cl]₂ / (S,S)-DACH-naphthyl ligand | Allyl carbonate with hydroxymethyl group | Pyrimidinic and purinic bases | High regio- and enantioselectivity for branched products. | rsc.org |

| Pd(OAc)₂ / MeO-Biphep | N-Sulfonyl imines | Hydrogen gas (H₂) | Asymmetric hydrogenation of imines to N-sulfonyl amines. | acs.org |

| PdCl₂ / 2,2′-bipyridine | o-Aminocinnamonitriles / Arylhydrazines | Phenylhydrazine | Cascade reaction to form quinolines, involves an amination intermediate. | rsc.orgnih.gov |

Organocatalytic Methods

Organocatalysis provides a metal-free alternative for asymmetric synthesis. Chiral primary and tertiary amine catalysts, particularly those derived from cinchona alkaloids, have proven effective. For the asymmetric synthesis of 2,3-disubstituted indolines, an intramolecular Michael addition was catalyzed by bifunctional primary amine catalysts. rsc.org The choice of catalyst, such as a primary amine derived from a cinchona alkaloid, significantly influenced the enantioselectivity of the product. rsc.org

Another powerful organocatalytic strategy involves the use of chiral phosphoric acids (CPAs). In one study, a CPA catalyst was used to achieve a highly enantioselective, diastereoselective, and regioselective [2+2] photocycloaddition. orgsyn.org Protonation of a Brønsted-basic substrate by the chiral catalyst enabled selective irradiation and activation, leading to high stereocontrol. orgsyn.org Similarly, cinchona alkaloid-based squaramide bifunctional organocatalysts have been successfully employed in enantioselective intramolecular oxa-Michael reactions to generate enantioenriched cyclic ethers. acs.org

| Catalyst Type | Reaction Type | Substrate Type | Key Feature | Citation |

| Cinchona-derived Primary Amine | Intramolecular Michael Addition | (E)-3-(2-(2-oxopropyltosylamino)phenyl)-1-phenylprop-2-en-1-one | Catalyst structure dictates enantioselectivity (up to 88% ee). | rsc.org |

| Chiral Phosphoric Acid (CPA) | [2+2] Photocycloaddition | C-cinnamoyl imidazoles | Catalyst enables selective chromophore activation for high stereocontrol. | orgsyn.org |

| Cinchona-based Squaramide | Intramolecular Oxa-Michael Reaction | o-alkoxyboronate containing chalcone | Bifunctional catalysis achieves high enantioselectivity. | acs.org |

Biocatalytic Approaches (e.g., Transaminase-Mediated Transformations)

Biocatalysis, particularly using transaminases (TAs), presents an environmentally attractive and highly selective method for synthesizing chiral amines. rsc.orgnih.gov Immobilized whole-cell biocatalysts with (R)-transaminase activity can be used for the asymmetric synthesis of (R)-1-arylpropan-2-amines from the corresponding prochiral ketones. nih.govrsc.org

These biocatalytic systems can achieve very high conversions and exceptional enantiomeric excess. For instance, the transamination of various substituted 1-phenylpropan-2-ones using an (R)-selective TA from Arthrobacter resulted in the formation of the corresponding (R)-amines with conversions of 88–89% and an enantiomeric excess of >99%. rsc.orgnih.gov The process can also be applied as a kinetic resolution. When starting with racemic amines, the (R)-selective TA can selectively convert the (R)-enantiomer, allowing the (S)-enantiomer to be isolated with high enantiopurity (>95% ee) at conversions greater than 48%. nih.govrsc.org

| Biocatalyst | Substrate | Product Enantiomer | Conversion (%) | ee (%) | Citation |

| ArR-TA (whole cell) | 1-phenylpropan-2-one | (R)-amine | 89 | >99 | rsc.orgnih.gov |

| AtR-TA (whole cell) | 1-phenylpropan-2-one | (R)-amine | 76 | >99 | rsc.orgnih.gov |

| ArRm-TA (whole cell) | 1-phenylpropan-2-one | (R)-amine | 62 | >99 | rsc.orgnih.gov |

| ArR-TA (whole cell) | Racemic 1-phenylpropan-2-amine (Kinetic Resolution) | (S)-amine (unreacted) | >48 | >95 | nih.govrsc.org |

Stereoselective Synthesis Strategies

Achieving high enantioselectivity is critical for the synthesis of bioactive molecules. Several of the aforementioned methods provide excellent enantiocontrol.

Biocatalytic methods using transaminases are particularly powerful, routinely achieving enantiomeric excess values greater than 99% for the synthesis of (R)-amines from prochiral ketones. nih.govrsc.orgresearchgate.net

Rare-earth metal catalysis with chiral ligands, such as the Y-Box-tBu complex, has been shown to produce chiral imidazolines with up to 95% ee. chinesechemsoc.org

Organocatalysis offers diverse strategies for enantioselective synthesis. Chiral primary amine catalysts derived from cinchona alkaloids have yielded products with up to 88% ee in intramolecular Michael additions. rsc.org Chiral phosphoric acid catalysts have also been used to direct highly enantioselective photocycloadditions. orgsyn.org

Transition metal catalysis using chiral ligands coordinated to metals like palladium or rhodium is a common strategy for asymmetric hydrogenation or amination reactions to produce enantiomerically pure compounds. acs.org

When multiple stereocenters are present or created, controlling the diastereoselectivity of a reaction is essential.

One of the most effective strategies for diastereoselective synthesis is the use of a chiral auxiliary . Ellman's chiral tert-butanesulfinamide is a widely used reagent that can be condensed with ketones to form N-sulfinylketimines. Subsequent diastereoselective reduction or addition of a nucleophile, followed by removal of the auxiliary, provides access to chiral amines with multiple stereocenters. osi.lv

Catalyst-controlled diastereoselectivity is another important approach. In the organocatalytic intramolecular Michael addition for the synthesis of 2,3-disubstituted indolines, the choice of catalyst and additives was found to influence the diastereomeric ratio of the product. rsc.org

Furthermore, substrate-controlled and reagent-controlled methods can dictate the stereochemical outcome. A completely diastereoselective one-pot methodology for synthesizing pyrrolopiperazine-2,6-diones was developed using a Ugi/nucleophilic substitution/N-acylation sequence, where the stereochemistry of the final product is controlled throughout the reaction cascade. acs.org

Advancements in the Synthesis of this compound: A Focus on Kinetic Resolution and Green Chemistry

The chiral amine this compound is a valuable building block in organic synthesis, particularly for the creation of enantiomerically pure pharmaceuticals and agrochemicals. Its synthesis, with a focus on producing specific stereoisomers, has been an area of significant research. This article delves into specific methodologies for its preparation, concentrating on kinetic resolution techniques and the application of green chemistry principles.

Applications of 1 Phenylprop 2 En 1 Amine in Complex Organic Synthesis

As a Chiral Building Block

The primary utility of 1-phenylprop-2-en-1-amine in organic synthesis stems from its identity as a chiral building block. myskinrecipes.comchemscene.com Its defined stereochemistry is crucial for the synthesis of enantiomerically pure compounds, which is particularly important in the development of pharmaceuticals and agrochemicals where a specific stereoisomer is often responsible for the desired biological activity. The presence of both an amine and an alkene functional group allows for a wide range of chemical transformations. solubilityofthings.com

This compound serves as a key synthon for the preparation of other valuable chiral amines and alcohols. These transformations often leverage the reactivity of the amine and allyl functionalities to introduce new stereocenters or modify the existing structure with high stereocontrol.

One prominent method is the enzymatic kinetic resolution of amines and alcohols, where derivatives of this compound can be involved. For instance, studies have demonstrated a double enzymatic kinetic resolution process using carbonates to resolve chiral amines and alcohols simultaneously in a one-pot process. mdpi.com This method allows for the synthesis of multiple enantiopure compounds from a racemic mixture. mdpi.com

Ruthenium-catalyzed asymmetric hydrogen-borrowing processes represent another advanced strategy. This method enables the formal anti-Markovnikov hydroamination of racemic secondary allylic alcohols with various amines to produce enantiomerically enriched chiral γ-amino alcohols. liv.ac.uk These products are key intermediates for biologically active molecules. liv.ac.uk The process has been shown to be effective for a broad scope of substrates, achieving excellent enantioselectivities. liv.ac.uk

Below is a table summarizing representative transformations:

| Starting Material(s) | Reaction Type | Key Reagents/Catalyst | Product Type | Reported Efficiency | Reference(s) |

| Racemic secondary allylic alcohols, various amines | Asymmetric Hydrogen-Borrowing / anti-Markovnikov Hydroamination | Ruthenium catalyst | Chiral γ-amino alcohols | Up to >99% ee (68 examples) | liv.ac.uk |

| Chiral carbonates, racemic amines (e.g., 1-phenylethylamine) | Double Enzymatic Kinetic Resolution (DEKR) | Novozym 435 (CALB) | Enantiopure carbamates and alcohols | 45% yield, high ee | mdpi.com |

| Racemic allylic alcohols | Asymmetric Hydroamination | Not specified | Chiral γ-amino alcohols | Not specified | liv.ac.uk |

This table is interactive. Click on the headers to sort the data.

Nitrogen-containing heterocycles are ubiquitous scaffolds in natural products, pharmaceuticals, and functional organic materials. researchgate.net Derivatives of this compound, such as enaminones, are important intermediates for the synthesis of these cyclic structures. rsc.orgthieme-connect.de

For example, (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, a related enaminone, can be synthesized and subsequently used in cycloaddition reactions or Michael additions to construct various heterocyclic systems. rsc.orgresearchgate.net Research has shown that these enaminones react with diamines to form bis-enaminones, which are precursors to larger heterocyclic structures. researchgate.net The reactivity of the enaminone system, derived from the core structure of this compound, provides a pathway to complex molecules like tetrahydropyrimidines. researchgate.net

The synthesis of these heterocycles often involves multi-step reactions where the this compound derivative provides the crucial carbon and nitrogen backbone.

| Derivative/Precursor | Reactant(s) | Reaction Type | Heterocycle Class Formed | Reference(s) |

| 3-(Dimethylamino)-1-phenylprop-2-en-1-ones | Aliphatic diamines | Michael Addition-Elimination | Bis-enaminones (precursors to N-heterocycles) | researchgate.net |

| 3-(Dimethylamino)-1-phenylprop-2-en-1-ones | 2-Methylindoles | Michael Addition-Elimination | 3-Indolylchalcones | researchgate.net |

| Enaminones | Difluorocarbene Precursors | Cycloaddition | gem-Difluorinated Heterocycles | rsc.org |

| 1-Phenylprop-2-en-1-one | Morpholine, Phenyl acetylene | Michael Addition, C-C bond cleavage | Propargylamines (versatile building blocks) | acs.org |

This table is interactive. Click on the headers to sort the data.

The structural motifs found in this compound and its derivatives are present in various natural products. Chalcones, which are 1,3-diaryl-2-propen-1-ones and thus structurally related, are precursors in the biosynthesis of a large class of plant-derived natural products known as flavonoids. wisdomlib.org The synthesis of chalcone (B49325) derivatives often serves as a foundational step in the total synthesis of these complex molecules. wisdomlib.org While direct use of this compound is specific, its structural framework is a key component in synthetic strategies targeting these and other biologically active compounds. researchgate.net For instance, chiral aromatic amines are found in approximately 40% of all active pharmaceutical ingredients, many of which are natural products or their derivatives. researchgate.net

In Ligand Design for Asymmetric Catalysis

The chiral nature of this compound makes it an excellent candidate for incorporation into ligands for asymmetric catalysis. Chiral ligands are essential for inducing enantioselectivity in metal-catalyzed reactions, where a prochiral substrate is converted into a chiral product with a preference for one enantiomer.

Ligands derived from chiral amines can coordinate to a metal center (e.g., Iridium, Rhodium, Ruthenium), creating a chiral environment around the active site. rsc.org This chiral pocket dictates the facial selectivity of substrate binding and subsequent reaction, leading to high enantiomeric excesses (ee) in the product. For example, novel pyridylalkylamine ligands, which can be synthesized from precursors like 3-phenyl-2-aminopropan-1-ol, have been used to create phosphine-free iridium catalysts for the asymmetric hydrogenation of ketones. rsc.org Similarly, novel designs for Knölker-type iron catalysts have incorporated C2-symmetric cyclopentadienone ligands bearing chiral substituents, demonstrating the modularity and potential of using such building blocks to achieve significant enantioselectivity in transfer hydrogenation reactions. researchgate.net

| Catalyst System | Ligand Type | Metal | Application | Achieved Selectivity | Reference(s) |

| Knölker-type catalyst | Asymmetric cyclopentadienone | Iron | Asymmetric transfer hydrogenation of acetophenone | up to 70% ee | researchgate.net |

| Pyridylalkylamine-stabilized complex | Pyridylalkylamine | Iridium | Asymmetric hydrogenation of simple ketones | Good activity and selectivity | rsc.org |

| Not specified | Chiral phosphoramidite (B1245037) ligands | Not specified | Asymmetric allylic amination | Not specified | louisiana.edu |

This table is interactive. Click on the headers to sort the data.

Role in Material Science Applications (e.g., Polymer Precursors)

Beyond its use in fine chemical synthesis, this compound and its derivatives are finding roles in material science. solubilityofthings.com The presence of a polymerizable alkene group (the prop-2-en-1-yl moiety) and a reactive amine functional group makes it a candidate as a monomer or precursor for functional polymers. solubilityofthings.com

Styrene, a structurally related compound, is a widely used monomer for producing a variety of polymers. smolecule.com The amine functionality on the this compound backbone allows for the introduction of specific properties into a polymer chain, such as altered solubility, sites for cross-linking, or points for post-polymerization modification. This dual functionality makes it a person of interest for creating new materials with tailored chemical and physical properties. solubilityofthings.comsmolecule.com

Spectroscopic and Computational Investigations of 1 Phenylprop 2 En 1 Amine

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 1-Phenylprop-2-en-1-amine, with each method offering unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N)

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR are routinely used to confirm its identity and purity.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. Key signals for this compound include distinct multiplets for the aromatic protons of the phenyl ring, typically observed in the range of δ 7.2–7.5 ppm. The vinyl protons of the prop-2-en-1-yl group show characteristic signals, as does the methine proton adjacent to the phenyl and amino groups. The amine (NH₂) protons often appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For a related compound, 2-phenylprop-2-en-1-amine, the aromatic carbons resonate between δ 126.04 and 139.71 ppm, while the vinylic carbons show signals around δ 111.12 ppm and the quaternary carbon at δ 149.73 ppm. rsc.org The carbon attached to the nitrogen (C-N) appears at approximately δ 46.06 ppm. rsc.org These values provide a skeletal fingerprint of the molecule.

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can offer direct insight into the electronic environment of the nitrogen atom in the amine group. The chemical shift of the nitrogen is sensitive to substitution and hybridization, providing valuable data for understanding its reactivity and bonding characteristics.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Phenylprop-2-en-1-amine Derivative (2-Phenylprop-2-en-1-amine in CDCl₃) rsc.org

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic C-H | 7.43 (d), 7.36 (t), 7.30 (m) | 128.39, 127.59, 126.04 |

| Aromatic C | - | 139.71 |

| Vinylic =CH₂ | 5.36 (s), 5.24 (s) | 111.12 |

| Vinylic =C | - | 149.73 |

| Aliphatic -CH₂N | 3.73 (s) | 46.06 |

| Amine NH₂ | 1.28 (s, broad) | - |

Mass Spectrometry (MS) Applications (e.g., HRMS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides highly accurate mass measurements. rsc.orgacs.org This precision allows for the unambiguous determination of the molecular formula (C₉H₁₁N). For instance, the calculated exact mass of the protonated molecule [M+H]⁺ would be compared against the experimentally measured value, with a very small mass error confirming the elemental composition. rsc.org The fragmentation pattern observed in the mass spectrum can also offer structural information, revealing how the molecule breaks apart under ionization, which helps to corroborate the proposed structure.

Vibrational Spectroscopy (e.g., FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of the molecule's functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed as a broad signal around 3350 cm⁻¹. The C=C stretching of the allyl group appears near 1640 cm⁻¹, while the aromatic C=C stretching vibrations are found in the 1600-1450 cm⁻¹ region. Out-of-plane bending vibrations for the aromatic and vinyl C-H bonds are also identifiable.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C double bond of the allyl group and the symmetric breathing modes of the phenyl ring are expected to show strong signals in the Raman spectrum. mt.com Comparing FT-IR and Raman data can help in the complete vibrational assignment of the molecule. researchgate.net

Table 2: Key Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | ~3350 (broad) |

| Alkene (C=C) | Stretching | ~1640 |

| Aromatic (C=C) | Ring Stretching | 1600 - 1450 |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Alkene (C-H) | Stretching | 3100 - 3000 |

Crystallographic Studies (e.g., X-ray Diffraction)

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and torsional angles. pdx.edu While obtaining suitable single crystals of the free amine can be challenging, crystallographic studies are often performed on its salts, such as the hydrochloride salt. These studies would confirm the connectivity and stereochemistry of the molecule. Furthermore, the crystal packing analysis reveals intermolecular interactions, like hydrogen bonding involving the amine group, which govern the solid-state architecture. bohrium.com Such data is invaluable for understanding the molecule's conformation in the solid state and for validating the results of computational models.

Computational Chemistry and Theoretical Studies

Theoretical studies, primarily using Density Functional Theory (DFT), complement experimental findings by providing a deeper understanding of the molecule's properties at an electronic level. sciencepublishinggroup.comresearchgate.net Geometrical optimization calculations can predict the most stable conformation of this compound, including bond lengths and angles, which can then be compared with crystallographic data. sciencepublishinggroup.com

Computational methods are also used to simulate spectroscopic data. For example, theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, vibrational frequencies (FT-IR and Raman), and electronic transitions (UV-Vis). researchgate.net Comparing these calculated spectra with experimental ones aids in the accurate assignment of signals and bands. researchgate.netresearchgate.net Furthermore, computational models can be used to explore properties that are difficult to measure experimentally, such as molecular orbital energies (HOMO-LUMO), electrostatic potential surfaces, and bond dissociation energies. researchgate.netsciencepublishinggroup.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for investigating the electronic structure and properties of molecules. DFT calculations, particularly using hybrid functionals like B3LYP, provide accurate predictions of molecular geometries, vibrational frequencies, and other spectroscopic parameters. For this compound and its derivatives, DFT methods are employed to understand their structural and electronic characteristics. The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining results that correlate well with experimental data. researchgate.net

Geometry optimization of this compound and related compounds is a fundamental step in computational analysis. Using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, researchers can determine the most stable three-dimensional arrangement of atoms in the molecule. This process minimizes the total energy of the molecule, providing insights into bond lengths, bond angles, and dihedral angles.

Conformational analysis of similar structures, like cyclobutane-amine systems with allyl substituents, reveals additional complexities due to rotation around single bonds. For this compound, the orientation of the phenyl group relative to the prop-2-en-1-amine moiety is of particular interest. The puckered conformation of ring systems in related molecules, often with folding angles around 25 degrees, is a strategy to minimize angle and torsional strain. While this compound does not have a cyclobutane (B1203170) ring, the principles of minimizing steric hindrance and optimizing electronic interactions govern its preferred conformation. The optimized geometry of related chalcone (B49325) derivatives has been shown to be in good agreement with experimental data from X-ray crystallography. rsc.org

| Parameter | Bond/Angle | DFT (Calculated) Value | Experimental (XRD) Value |

| Bond Length (Å) | C-C (phenyl) | 1.3814–1.3950 | 1.363(5)–1.405(4) |

| Bond Length (Å) | C-O | 1.3672 | 1.3801(4) |

| Bond Length (Å) | O-C | 1.4199 | 1.412(4) |

Data adapted from a study on a piperazine-based supramolecular system. rsc.org

Vibrational frequency analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. DFT calculations are used to compute the harmonic vibrational frequencies of molecules like this compound. These theoretical frequencies are often scaled to account for anharmonicity and limitations of the computational method, improving agreement with experimental spectra. acs.orgacs.org

For related molecules, DFT calculations at the B3LYP/6-311++G(d,p) level have successfully assigned vibrational modes. researchgate.net For instance, in chalcone derivatives, characteristic vibrational bands for C=O, C=C, and C-O-C stretching have been identified and correlated with theoretical predictions. mdpi.com In a similar vein, the N-H stretching vibrations in amine-containing compounds are typically observed around 3350 cm⁻¹. The analysis of vibrational modes provides a detailed picture of the molecule's dynamic behavior and helps to confirm its structure.

Table 2: Illustrative Vibrational Frequencies for Functional Groups in Related Compounds Note: This table provides a general idea of expected frequencies based on related structures, as specific data for this compound was not found.

| Functional Group | Vibrational Mode | Typical Experimental Frequency (cm⁻¹) |

| Amine (N-H) | Stretching | ~3350 (broad) |

| Alkene (C=C) | Stretching | ~1640 |

| Aromatic (C-H) | Stretching | 2973 mdpi.com |

| Carbonyl (C=O) | Stretching | 1658 mdpi.com |

| Ether (C-O-C) | Stretching | 1255, 1017 mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. DFT calculations can predict ¹H and ¹³C NMR chemical shifts, which are invaluable for assigning experimental spectra and verifying molecular structures. st-andrews.ac.uk The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose within the DFT framework. researchgate.net

Predictions are often performed for the molecule in both the gas phase and in a solvent to account for solvent effects on the chemical shifts. researchgate.net For derivatives of 1-phenylprop-2-en-1-one, calculated ¹H and ¹³C NMR chemical shifts have shown good agreement with experimental values. researchgate.net For example, typical ¹H NMR signals for related structures include allylic protons in the range of δ 5.2–5.8 ppm and aromatic protons between δ 7.2–7.5 ppm. The ¹³C NMR would confirm the presence of allylic carbons (δ 115–125 ppm) and the quaternary carbon (δ 140–145 ppm).

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Chalcone Derivative (Illustrative Example) Note: Specific data for this compound is not available. This table for a related chalcone is for illustrative purposes.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C=O | 189.6 | - |

| C-β | 145.1 | - |

| C-α | 120.1 | - |

| Aromatic C | 153.3 - 106.3 | - |

| O-CH₃ | 61.1, 56.6, 56.2 | - |

| N-CH₂ | 58.1 | - |

| N-CH₃ | 46.0 | - |

Data adapted from a study on vanillin-chalcones. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory provides insights into the chemical reactivity and electronic properties of a molecule by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that reflects the molecule's chemical stability and reactivity. irjweb.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. DFT calculations are widely used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.net For chalcone derivatives, the HOMO-LUMO gap has been calculated to be around 3.5 eV. The distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack. In many organic molecules, the HOMO is often localized on electron-rich regions, while the LUMO is found on electron-deficient areas. researchgate.net

Table 4: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Triazine Derivative (Illustrative Example) Note: Specific data for this compound is not available. This table for a related triazine derivative is for illustrative purposes.

| Parameter | Energy (eV) |

| E(HOMO) | -6.2967 irjweb.com |

| E(LUMO) | -1.8096 irjweb.com |

| HOMO-LUMO Gap (ΔE) | 4.4871 irjweb.com |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and to predict its reactive behavior. readthedocs.io The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing regions of varying potential.

Typically, red or yellow areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Conversely, blue areas represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net For molecules containing heteroatoms like nitrogen and oxygen, the MEP map often shows negative potential around these atoms due to their high electronegativity. researchgate.net In the context of this compound, the nitrogen atom of the amine group would be expected to be a region of negative potential, making it a likely site for interaction with electrophiles. The aromatic ring can also exhibit regions of negative potential above and below the plane of the ring due to the π-electron system.

Non-Covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a critical role in determining the supramolecular structure and crystal packing of molecules. researchgate.net Hirshfeld surface analysis is a computational tool used to investigate these interactions in the solid state. nih.govnih.gov The Hirshfeld surface is a three-dimensional surface that partitions the crystal space into regions where the electron density of a given molecule dominates.

By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify and quantify intermolecular contacts. nih.gov Red spots on the d_norm map indicate close contacts, which often correspond to hydrogen bonds or other strong interactions. For related amine-containing compounds, Hirshfeld analysis has been used to study N-H···N and N-H···S hydrogen bonds, as well as C-H···π interactions, which are crucial for the stability of the crystal lattice. epa.govdntb.gov.ua In the case of this compound, one would expect to see significant N-H···N hydrogen bonding between molecules in the solid state, as well as potential C-H···π interactions involving the phenyl rings.

Table 5: Contribution of Different Intermolecular Contacts to the Hirshfeld Surface for a Urea (B33335) Derivative (Illustrative Example) Note: Specific data for this compound is not available. This table for a related urea derivative is for illustrative purposes.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| C···H / H···C | 31.6 nih.gov |

| H···H | - |

| O···H / H···O | - |

| C···N / N···C | - |

Specific percentage contributions for H···H, O···H/H···O, and C···N/N···C were not provided in the search result. nih.gov

Studies on Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms and transition states involving this compound and structurally related molecules. Theoretical studies, often employing Density Functional Theory (DFT) and other high-level methods, offer insights into reaction pathways, energy barriers, and the structures of transient intermediates that are difficult to observe experimentally.

One area of investigation involves sigmatropic rearrangements, which are plausible given the allylic amine structure. A detailed computational and experimental study on the closely related cinnamyl azide (B81097) revealed that its sigmatropic rearrangement (the Winstein rearrangement) proceeds through a three-step process involving an initial endothermic rearrangement, a bond rotation, and a second rearrangement to form the conjugated isomer. nih.gov Calculations performed at the SMD(CHCl₃)/M06-2X/6-311+G(2df,p) level of theory identified a transition state with a relatively flat, half-chair geometry. nih.gov Such studies on analogous systems suggest that this compound could undergo similar thermally-allowed rearrangements, with transition states and energy profiles that could be modeled using comparable computational approaches.

Another class of reactions studied computationally are cycloadditions. For instance, the reaction between enamines and nitroalkenes has been shown through computational analysis to proceed via a stepwise mechanism rather than a concerted [2+2] cycloaddition. ub.edu DFT calculations for model systems indicated that these reactions are significantly exothermic. ub.edu The stereochemical outcomes of such reactions are dictated by the stability of the transition states leading to different stereoisomers.

Furthermore, computational methods have been employed to understand the mechanisms of metal-catalyzed reactions. For example, DFT calculations have been used to investigate the transition states in the asymmetric reductive coupling of aldehydes and nitrones, catalyzed by ruthenium complexes, to predict the favored diastereomer. rsc.org These studies calculate the relative energy of different transition states, such as a 6-endo-trig radical annulation, to explain the observed stereoselectivity. rsc.org In the context of synthesizing derivatives of this compound, understanding the transition states of palladium-catalyzed reactions like the Suzuki cross-coupling is also crucial for controlling regio- and stereoselectivity. rsc.org

The table below summarizes findings from computational studies on reaction mechanisms relevant to the this compound framework.

Table 1: Computational Studies of Reaction Mechanisms for this compound and Related Systems

| Reaction Type | System Studied | Computational Method | Key Findings |

|---|---|---|---|

| Sigmatropic Rearrangement | Naphthyl-substituted allylic azide | M06-2X/6-311+G(2df,p) | Three-step pathway identified; transition state has a flat half-chair geometry. nih.gov |

| Cycloaddition | Enamines and Nitroalkenes | MP2/6-31G(d), M06-2X/6-311+G(d,p) | Stepwise mechanism favored over concerted; reaction is exothermic (ΔE = -24.8 to -33.8 kcal/mol). ub.edu |

| Asymmetric Reductive Coupling | Benzaldehyde (B42025) and Nitrone | DFT | A 6-endo-trig radical annulation transition state leading to the syn-product is energetically favored by 1.9 kcal/mol. rsc.org |

Prediction of Spectroscopic Parameters

Computational chemistry is extensively used to predict the spectroscopic properties of molecules, providing a powerful complement to experimental characterization. For this compound and its derivatives, methods like Density Functional Theory (DFT) are employed to calculate parameters for infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectroscopy. scispace.com

DFT calculations, particularly using the B3LYP hybrid functional with basis sets such as 6-311++G(d,p), are frequently used to optimize the molecular geometry and compute vibrational frequencies. scispace.comresearchgate.net The calculated harmonic vibrational frequencies are often scaled by a specific factor (e.g., 0.943) to correct for anharmonicity and other systematic errors, leading to a better agreement with experimental IR spectra. rsc.org These calculations allow for the assignment of specific absorption bands to particular vibrational modes within the molecule, such as N-H stretches, C=C stretches of the allyl group, and aromatic ring vibrations. researchgate.net

The prediction of NMR spectra is another key application. The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is used to calculate the ¹H and ¹³C NMR isotropic chemical shifts. scispace.comresearchgate.net Theoretical predictions are made for the molecule in a vacuum (gas phase) or by incorporating solvent effects using models like the Polarizable Continuum Model (PCM). researchgate.net Comparing these predicted shifts with experimental data helps to confirm the molecular structure.

Electronic properties, such as the UV-Visible absorption spectrum, are predicted using Time-Dependent DFT (TD-DFT). scispace.com These calculations can identify the electronic transitions, like π-π* transitions, responsible for the observed absorption bands. For conjugated systems like this compound, TD-DFT can predict the absorption maxima (λ_max) associated with the phenyl ring and the propenyl moiety. pearson.com

The table below provides examples of computational methods used to predict spectroscopic parameters for compounds with structures analogous to this compound.

Table 2: Examples of Computational Prediction of Spectroscopic Parameters for Analogous Compounds

| Compound Family | Spectroscopic Parameter | Computational Method | Key Insights |

|---|---|---|---|

| Phenylpropenones | Vibrational Frequencies, ¹H & ¹³C NMR | DFT/B3LYP/6-311++G(d,p) | Calculated values show good agreement with experimental spectra, confirming molecular structure. researchgate.net |

| Fluorinated Chalcones | IR Spectrum | DFT (scaled) | Theoretical vibrational frequencies were scaled for a better fit with experimental results. rsc.org |

| Bromo-Thiophene Chalcones | Vibrational Wavenumbers, NMR Shifts, UV-Vis | DFT/B3LYP/6-311++G(d,p), TD-DFT | Calculations performed for an isolated molecule in the gaseous phase; discrepancies with experiment attributed to solid-state intermolecular interactions. scispace.com |

Future Directions and Emerging Research Areas

Development of Novel Stereoselective Catalysts

The synthesis of enantiomerically pure 1-phenylprop-2-en-1-amine is paramount for its applications, particularly in the pharmaceutical industry. Consequently, a major focus of future research will be the development of novel stereoselective catalysts that can deliver high yields and enantioselectivities.

Current research has demonstrated the utility of various catalytic systems. For instance, rhodium and ruthenium catalysts are commonly employed for the asymmetric hydrogenation of prochiral precursors to afford the desired enantiomer of this compound. The development of new chiral ligands for these metals continues to be an active area of investigation, with the aim of improving catalytic activity and selectivity. researchgate.netorganic-chemistry.org A notable trend is the exploration of C1-symmetry sulfoximines as chiral ligands, which have shown promise in yielding chiral amine adducts with high enantiomeric excess. acs.org

Biocatalysis, particularly the use of transaminases (TAs), presents a green and efficient alternative to traditional chemical catalysis. bohrium.comrsc.org Immobilized whole-cell biocatalysts with (R)-transaminase activity have been successfully used for the synthesis of related 1-phenylpropan-2-amines, achieving high conversions and excellent enantioselectivity (>99% ee). rsc.orgrsc.org Future work in this area will likely focus on enzyme engineering to enhance substrate scope, stability, and activity under industrial process conditions. bohrium.com The combination of chemo- and biocatalysis in one-pot syntheses is also a promising avenue, for example, combining rhodium-catalyzed hydroformylation with a subsequent transaminase-catalyzed amination. researchgate.netrsc.orgrsc.org

The following table summarizes some of the catalyst types being explored for the synthesis of chiral amines, which could be applicable to this compound.

| Catalyst Type | Description | Potential Advantages |

| Transition Metal Catalysts (Rh, Ru, Pd, Cu, Ir) | Complexes with chiral ligands that facilitate asymmetric transformations like hydrogenation, allylic amination, and cross-coupling reactions. researchgate.netnih.govrsc.org | High turnover numbers, broad substrate scope, and well-understood mechanisms. researchgate.net |

| Biocatalysts (e.g., Transaminases, Lipases) | Enzymes that catalyze stereoselective reactions, such as the amination of ketones or the resolution of racemic amines. rsc.orgrsc.org | High enantioselectivity, mild reaction conditions, and environmentally friendly. bohrium.comhims-biocat.eu |

| Organocatalysts | Small organic molecules that can catalyze stereoselective reactions, such as Michael additions. researchgate.net | Metal-free, often less sensitive to air and moisture, and can provide unique reactivity. |

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, scalability, and process control. thieme-connect.de The integration of the synthesis of this compound and its derivatives into flow chemistry platforms is a key area for future development.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. beilstein-journals.org For biocatalytic processes, continuous flow reactors using immobilized enzymes can enhance productivity and facilitate catalyst recycling. bohrium.comhims-biocat.eu For example, the use of immobilized ω-aminotransferases in a continuous flow packed-bed reactor has demonstrated excellent performance and stability over several days of operation for the synthesis of α-chiral amines. hims-biocat.eu

Furthermore, the combination of flow chemistry with automated synthesis platforms can accelerate the discovery and optimization of new reaction conditions and the rapid generation of compound libraries for drug discovery. uclm.esrsc.org Automated systems can perform high-throughput screening of catalysts, solvents, and other reaction parameters, significantly reducing the time required for process development. uclm.es

Exploration of New Chemical Transformations

Beyond its synthesis, future research will undoubtedly uncover new chemical transformations where this compound can serve as a versatile building block. Its unique structure, featuring a chiral center, a reactive amine, and a double bond, allows for a wide range of derivatizations.

The amine group can undergo various reactions, including N-acylation to form amides. worktribe.com The double bond can participate in reactions such as olefination and conjugate additions. nih.gov For example, the reaction of related compounds with methyl vinyl ketone has been shown to lead to the formation of pyrrolidines through a diastereoselective conjugate addition. nih.gov Additionally, the development of new methods for the derivatization of aliphatic amines using reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) could be applied to this compound for analytical purposes. sigmaaldrich.com

The exploration of multicomponent reactions involving this compound is another promising area. For instance, a visible-light-promoted three-component tandem reaction has been developed to synthesize difluoromethylated oxazolidin-2-imines using a related amine, N-allyl-2-phenylprop-2-en-1-amine. rsc.org Such reactions allow for the rapid construction of complex molecular architectures from simple starting materials.

Advanced Computational Modeling for Prediction and Design

Computational chemistry, particularly Density Functional Theory (DFT) calculations, is becoming an indispensable tool in modern organic synthesis. researchgate.netnih.gov In the context of this compound, advanced computational modeling will play a crucial role in several areas.

Firstly, computational studies can provide detailed insights into reaction mechanisms, helping to rationalize the stereochemical outcomes of catalytic reactions. organic-chemistry.org For example, DFT calculations have been used to understand the role of hydrogen bonding interactions in guiding the nucleophilic attack in rhodium-catalyzed asymmetric substitutions. nih.gov This understanding can guide the rational design of more effective catalysts.

Secondly, computational models can be used to predict the reactivity and properties of this compound and its derivatives. This predictive power can accelerate the discovery of new applications and transformations. For instance, computational studies have been employed in the design and understanding of the anti-tubercular activity of novel chalcone (B49325) derivatives. researchgate.net

Finally, the combination of computational modeling with experimental data can lead to the development of robust predictive models for catalyst performance and reaction outcomes. This synergy between theory and experiment will be essential for the future development of efficient and selective syntheses of this compound and its exploitation in various fields of chemistry. researchgate.net

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-Phenylprop-2-en-1-amine to achieve high yield and purity?

To optimize synthesis, focus on:

- Temperature control : Maintain 60–80°C to balance reaction kinetics and avoid decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates by stabilizing intermediates .

- Catalyst choice : Transition-metal catalysts (e.g., Pd or Cu) improve regioselectivity in allylic amination reactions .

- Purification : Use column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Q. What computational chemistry approaches are validated for modeling the electronic structure and reactivity of this compound?

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to predict thermochemical properties (e.g., atomization energies) with <3 kcal/mol error .

- Basis sets : 6-31G(d,p) provides a balance between accuracy and computational cost for geometry optimization .

- Reactivity analysis : Frontier Molecular Orbital (FMO) theory identifies nucleophilic (amine) and electrophilic (vinyl) sites .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

- Validate computational models : Compare DFT-predicted NMR chemical shifts (using GIAO method) with experimental data. Adjust solvent effects (e.g., PCM model) to improve accuracy .

- Dynamic effects : Incorporate nuclear Overhauser effects (NOE) in NMR to assess conformational flexibility not captured in static DFT calculations .

- Error analysis : Quantify deviations in bond lengths (e.g., C=C vs. C–N) using X-ray crystallography (if available) or high-resolution mass spectrometry .

Q. What strategies are recommended for controlling stereochemical outcomes during the synthesis of this compound derivatives?

- Chiral catalysts : Use Pd-catalyzed asymmetric allylic amination with ligands like BINAP to induce enantioselectivity (>90% ee) .

- Protecting groups : Temporarily block the amine with tert-butoxycarbonyl (Boc) to prevent racemization during functionalization .

- Solvent polarity : Low-polarity solvents (e.g., toluene) favor tighter transition states, enhancing stereocontrol .

Q. How should researchers design experiments to elucidate the mechanism of nucleophilic additions involving this compound?

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated amines to identify rate-determining steps .

- Trapping intermediates : Use quenching agents (e.g., TEMPO) to stabilize radical intermediates in oxidative conditions .

- In situ monitoring : Employ stopped-flow IR or UV-Vis spectroscopy to track transient species during reactions .

Data Contradiction Analysis

Q. How should conflicting data on the biological activity of this compound derivatives be addressed?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Structural analogs : Compare activity profiles with derivatives (e.g., 1-(2-Methylpyridinyl) analogs) to identify pharmacophore requirements .

- Off-target screening : Use proteome-wide affinity chromatography to detect unintended interactions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.